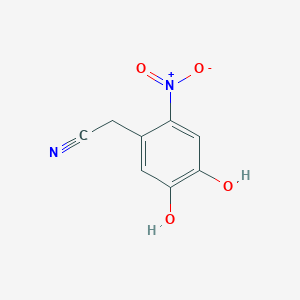

2-Nitro-4,5-dihydroxyphenylacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117568-28-2 |

|---|---|

Molecular Formula |

C8H6N2O4 |

Molecular Weight |

194.14 g/mol |

IUPAC Name |

2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H6N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1H2 |

InChI Key |

UBLFQBDSTJATJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CC#N |

Origin of Product |

United States |

Reaction Chemistry and Chemical Transformations of 2 Nitro 4,5 Dihydroxyphenylacetonitrile

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems.

Derivatization to Amines and Carboxylic Acid Derivatives

The carbon-nitrogen triple bond of the nitrile moiety in 2-Nitro-4,5-dihydroxyphenylacetonitrile is susceptible to both reduction and hydrolysis, leading to the formation of primary amines and carboxylic acids, respectively. These transformations are fundamental in synthetic organic chemistry for introducing key functional groups. libretexts.orgresearchgate.net

Reduction to Amines: The nitrile group can be readily reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). youtube.com The reaction involves the addition of hydride ions across the triple bond, followed by quenching with water to yield the corresponding amine, in this case, 2-(2-Nitro-4,5-dihydroxyphenyl)ethan-1-amine.

Hydrolysis to Carboxylic Acids: The nitrile can also be converted to a carboxylic acid through hydrolysis under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. Base-catalyzed hydrolysis is performed by heating with an aqueous solution of a strong base like sodium hydroxide, which initially forms a carboxylate salt that is subsequently protonated in an acidic workup to yield the carboxylic acid. youtube.com This would convert this compound into 2-Nitro-4,5-dihydroxyphenylacetic acid.

Table 1: Common Derivatizations of the Nitrile Moiety

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄ followed by H₂O |

| Acid Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺, heat |

Cyclization Reactions Leading to N-Heterocycles

The nitrile group is a valuable synthon for the construction of nitrogen-containing heterocyclic rings. Its electrophilic carbon atom and nucleophilic nitrogen atom can participate in a variety of cyclization reactions. For instance, nitriles can react with hydroxylamine (B1172632) to form amidoximes, which are key intermediates in the synthesis of 1,2,4-oxadiazoles. researchgate.net Furthermore, the nitrile group can undergo cycloaddition reactions or intramolecular cyclizations with other suitably positioned functional groups to form diverse heterocyclic systems such as pyrazoles and thiazoles. nih.gov In the context of this compound, the nitrile could potentially react with a neighboring group, such as a reduced nitro group, to form indole (B1671886) structures, as discussed in section 3.2.1.

Transformations Involving the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. It activates the aromatic ring for certain reactions, serves as a key component in cyclization pathways, and can be involved in bioreductive processes. nih.govmdpi.com

Reductive Cyclization to Indole Structures (e.g., 5,6-Dihydroxyindole)

A significant transformation of this compound is its conversion to indole derivatives, which are core structures in many biologically active molecules. This process typically involves a reductive cyclization pathway.

The first step is the selective reduction of the nitro group to an amino group (-NH₂), which can be achieved using various reagents, such as tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C), or iron in acetic acid. researchgate.net This reduction yields the highly reactive intermediate, 2-Amino-4,5-dihydroxyphenylacetonitrile.

Following the reduction, the newly formed amino group can undergo an intramolecular cyclization by attacking the electrophilic carbon of the adjacent nitrile group. This cyclization event, often promoted by a base or heat, leads to the formation of an indole ring system. In this specific case, the cyclization would produce a derivative of 5,6-dihydroxyindole (B162784), a key biosynthetic precursor to melanins. nih.govnih.gov This type of reaction, where an ortho-substituted nitroarene is reduced and cyclized, is a well-established method for synthesizing N-heterocycles. unimi.it

Table 2: Plausible Steps in Reductive Cyclization to 5,6-Dihydroxyindole

| Step | Reactant | Transformation | Intermediate/Product |

|---|---|---|---|

| 1. Reduction | This compound | Reduction of the nitro group to an amino group. | 2-Amino-4,5-dihydroxyphenylacetonitrile |

| 2. Cyclization | 2-Amino-4,5-dihydroxyphenylacetonitrile | Intramolecular nucleophilic attack of the amino group on the nitrile carbon. | An iminoindole intermediate |

| 3. Tautomerization | Iminoindole intermediate | Rearrangement to form the stable aromatic indole ring. | 2-Amino-5,6-dihydroxyindole |

Influence of the Nitro Group on Aromatic Reactivity

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. nih.govmdpi-res.com

Deactivation of the Ring: The nitro group withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. quora.com

Directing Effects: This electron withdrawal is most pronounced at the ortho and para positions relative to the nitro group. Consequently, electrophilic substitution, if it occurs, is directed primarily to the meta position, which is comparatively less deactivated. quora.com In this compound, the positions open for substitution are ortho and meta to the nitro group (positions 3 and 6). However, the reactivity is complicated by the presence of the strongly activating hydroxyl groups.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing properties of the nitro group stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr). nih.gov This makes the aromatic ring more susceptible to attack by nucleophiles, potentially leading to the displacement of a leaving group at the ortho or para positions, although this is not directly applicable here as there are no suitable leaving groups.

Bioreductive Activation Mechanisms

Nitroaromatic compounds are well-known substrates for intracellular nitroreductase enzymes, particularly under hypoxic (low oxygen) conditions found in solid tumors. researchgate.net This enzymatic reduction can activate the compound, transforming it into a cytotoxic agent, a principle used in the design of bioreductive prodrugs. nih.govnih.gov

The activation mechanism involves a stepwise reduction of the nitro group. A one-electron reduction forms a nitro radical anion, which can be re-oxidized back to the parent nitro compound by molecular oxygen in a futile cycle. However, under hypoxic conditions, further reduction can occur, leading to the formation of highly reactive nitroso (-N=O) and hydroxylamino (-NHOH) species. These intermediates can covalently modify and damage critical cellular macromolecules, such as DNA and proteins, leading to cell death. nih.gov The potential for this compound to act as a bioreductive agent would depend on its ability to be recognized and reduced by these cellular enzyme systems.

Reactions of the Catechol Functional Group

The catechol moiety, a 1,2-dihydroxybenzene system, is a key reactive center in this compound. Its chemistry is dominated by oxidation processes and its influence on the aromatic ring's susceptibility to electrophilic attack.

Oxidative Transformations within the Catechol Unit

The catechol group of this compound is readily susceptible to oxidation, a characteristic reaction of dihydroxybenzene derivatives. This transformation typically leads to the formation of highly reactive o-quinones. This oxidation can be initiated by a variety of oxidizing agents, including enzymes and metal ions.

For instance, enzymes such as tyrosinase are known to oxidize catechol derivatives to their corresponding o-quinones. nih.gov This process involves the removal of two protons and two electrons from the hydroxyl groups. Similarly, metal ions like Cu²⁺ can catalyze the oxidation of catechols. nih.govresearchgate.net The presence of an electron-withdrawing group, such as the aldehyde group in the related compound 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), has been shown to make the catechol more reactive towards Cu²⁺-catalyzed oxidation. nih.govresearchgate.net Given that this compound also possesses electron-withdrawing nitro and cyano groups, a similar enhancement of reactivity might be anticipated.

The resulting o-quinone from the oxidation of this compound would be a highly electrophilic species. These quinones can undergo a variety of subsequent reactions, including acting as Michael acceptors for nucleophiles. In biological contexts, this reactivity is associated with the ability of catechol-containing compounds to covalently modify proteins and other biomolecules. nih.gov

In some instances, particularly under different pH conditions, the initially formed o-quinone can tautomerize to a quinone-methide intermediate. nih.govresearchgate.net This species presents an additional site of reactivity and can lead to a different array of products. nih.gov

Table 1: Potential Products of Catechol Oxidation

| Reactant | Oxidizing Agent | Key Intermediate | Potential Product Type |

|---|---|---|---|

| This compound | Tyrosinase, Cu²⁺ | o-quinone | Adducts with nucleophiles |

Electrophilic Substitution Patterns on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents. The substituents on the ring have competing influences.

The two hydroxyl groups of the catechol moiety are powerful activating groups and are ortho-, para-directing. libretexts.org This means they increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, making the ring more susceptible to attack by electrophiles at these sites. libretexts.org

Conversely, the nitro group (-NO₂) and the cyanomethyl group (-CH₂CN) are deactivating groups. libretexts.org The nitro group is a strong deactivator and a meta-director. libretexts.org The cyanomethyl group is also deactivating due to the electron-withdrawing nature of the nitrile function. These groups decrease the electron density of the ring, making it less reactive towards electrophiles, and direct incoming electrophiles to the meta position relative to themselves. libretexts.org

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | 4, 5 | Activating | ortho, para |

| -NO₂ | 2 | Deactivating | meta |

Mechanistic Insights into Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcomes of its chemical transformations.

Role of Catalysis in Transformations

Catalysis plays a significant role in the transformations of this compound, particularly in the oxidation of the catechol group. As mentioned, both enzymatic and metal-ion catalysis are relevant.

Enzymes like tyrosinase provide a specific environment at their active site that facilitates the oxidation of catechols to o-quinones. nih.gov This enzymatic catalysis is highly efficient and selective.

In the case of metal-ion catalysis, for example by Cu²⁺, the metal ion can coordinate to the hydroxyl groups of the catechol. This coordination can facilitate the electron transfer process involved in the oxidation. nih.govresearchgate.net The presence of electron-withdrawing substituents on the catechol ring can enhance its acidity, potentially favoring coordination with the metal ion and subsequent oxidation.

While not directly studied for this specific molecule, in the broader context of reactions involving nitro compounds, various catalysts are employed. For instance, in the synthesis of related nitrophenylacetonitriles, acid catalysis is utilized. The nitration of phenylacetonitrile (B145931) to produce a mixture of ortho- and para-nitrophenylacetonitrile is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com The sulfuric acid acts as a catalyst by protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

Intermediate Species in Reaction Pathways

Several key reactive intermediates can be postulated in the reaction pathways of this compound.

In the oxidative transformation of the catechol unit, the primary intermediate is the corresponding o-quinone. nih.gov This species is highly electrophilic and is susceptible to attack by nucleophiles. As noted earlier, under certain conditions, this o-quinone can tautomerize to a quinone-methide, which is another important reactive intermediate. nih.govresearchgate.net In some one-electron oxidation processes of catechols, semiquinone radicals can also be formed as intermediates. nih.gov

During electrophilic aromatic substitution reactions, such as nitration, the key intermediate is a carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This intermediate is formed when the electrophile attacks the aromatic ring, temporarily disrupting the aromaticity. The stability of this intermediate is influenced by the substituents on the ring. The subsequent deprotonation of the arenium ion restores the aromaticity and yields the final substituted product. masterorganicchemistry.com

In reactions involving the nitro group itself, such as those seen with other nitro-containing compounds, intermediates like nitronate anions can be formed, particularly in the presence of a base. researchgate.net Furthermore, reactions of related nitroalkenes have been shown to proceed through zwitterionic intermediates. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Nitro 4,5 Dihydroxyphenylacetonitrile

Electronic Structure and Quantum Chemical Characterization

The electronic structure of a molecule is fundamental to its physical and chemical properties. Computational studies, particularly those employing quantum mechanics, can accurately model the distribution of electrons and predict molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of organic compounds. For 2-Nitro-4,5-dihydroxyphenylacetonitrile, DFT calculations have been employed to optimize its molecular geometry and explore its spectral features.

One such study utilized the B3LYP functional with the 6-31+G(d) basis set to perform full molecular geometry optimization. ufl.edu To account for the influence of different chemical environments, the implicit solvent effect was considered using the integral equation formalism polarizable continuum model (IEFPCM). ufl.edu The incorporation of a nitro group (NO₂) into the phenylacetonitrile (B145931) backbone is shown to significantly alter the compound's spectral properties, notably causing the appearance of a new absorption band in the visible range. ufl.edu Time-dependent DFT (TD-DFT) calculations, which are essential for simulating absorption spectra, were conducted to understand the electronic transitions responsible for these spectral features. ufl.edu

Table 1: Parameters for DFT/TD-DFT Calculations

| Parameter | Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | Geometry Optimization, Electronic Properties |

| Functional | B3LYP | Approximation of the exchange-correlation energy |

| Basis Set | 6-31+G(d) | Describes the atomic orbitals of the system |

| Solvent Model | IEFPCM | Simulates the effect of a solvent environment |

| Excited State Method | Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra |

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity and electronic transitions. rsc.orgiciq.orgnih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its ability to accept electrons. rsc.org The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

In the case of this compound, computational analyses have focused on the key molecular orbitals associated with its absorption spectra. ufl.edu The presence of the electron-withdrawing nitro group significantly influences the electron density distribution and the energies of the frontier orbitals. ufl.edu This redistribution of charge can lead to intramolecular charge transfer (ICT), which plays a role in the observed solvatochromic behavior (the change in color with solvent polarity). ufl.edu TD-DFT studies help to identify the specific electronic transitions between molecular orbitals, such as n → π*, that are responsible for the compound's absorption bands. ufl.edu While FMOs are powerful for understanding reactivity in smaller molecules, their delocalized nature can sometimes make it difficult to pinpoint reactive sites in larger systems. researchgate.net

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Description | Chemical Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Associated with the molecule's ability to act as a nucleophile or electron donor. iciq.orgnih.gov |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied by electrons. | Associated with the molecule's ability to act as an electrophile or electron acceptor. iciq.orgnih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational chemistry provides a framework for exploring the potential chemical reactions a molecule can undergo, offering insights that are often difficult to obtain through experimental means alone.

The elucidation of a reaction mechanism involves mapping the potential energy surface (PES) to identify stable intermediates and the transition states that connect them. ufl.edu DFT calculations are a primary tool for this purpose. A computational study of a reaction mechanism typically involves proposing plausible pathways and then using quantum mechanical calculations to locate and validate the structures of intermediates and transition states. ufl.edu

For example, a DFT study on the formation of 4,5-Diaminophthalonitrile from 4,5-dibromo-1,2-diaminobenzene revealed activation energies of 189.0 kJ mol⁻¹ and 210.6 kJ mol⁻¹ for the two steps of the reaction. researchgate.net The calculation of such energetic profiles allows chemists to assess the kinetic and thermodynamic feasibility of a proposed reaction. While this example illustrates the methodology, specific energetic profiles for chemical transformations of this compound have not been detailed in the reviewed sources.

Molecular Interactions and Ligand Binding Studies

Understanding how a small molecule like this compound interacts with larger biological macromolecules is a cornerstone of drug discovery and molecular biology. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.netmdpi.com

The process involves placing the ligand (the small molecule) into the binding site of a receptor (typically a protein) and calculating a score that estimates the strength of the interaction, often expressed as a binding energy in kcal/mol. researchgate.netnih.gov A lower binding energy generally indicates a more favorable and stable interaction. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com

Molecular docking studies are instrumental in screening virtual libraries of compounds for potential biological activity and in understanding the molecular basis of this activity. nih.govchemrxiv.org While this is a common computational approach for compounds with potential pharmacological relevance, specific molecular docking or ligand binding studies featuring this compound as the ligand were not identified in the reviewed literature.

Prediction of Binding Energies with Biological Targets (e.g., Catechol-O-methyltransferase)

No studies predicting the binding energy of this compound with Catechol-O-methyltransferase (COMT) or other biological targets were found. While nitrocatechol-type compounds are known inhibitors of COMT, specific binding affinity values and computational predictions for the acetonitrile (B52724) derivative are not available.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding)

A detailed analysis of the non-covalent interactions, such as hydrogen bonding patterns, of this compound within the active site of a biological target has not been published. Such studies are crucial for understanding the molecular basis of a compound's activity.

In Silico Prediction of Spectroscopic Parameters

There are no available in silico predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound. Computational predictions of this nature are valuable for compound characterization and for corroborating experimental findings.

Research Applications and Derivatization Strategies for 2 Nitro 4,5 Dihydroxyphenylacetonitrile

Application as a Building Block in Organic Synthesis

The strategic placement of functional groups on 2-Nitro-4,5-dihydroxyphenylacetonitrile makes it a valuable precursor in multi-step organic syntheses. Its chemical architecture allows for the construction of heterocyclic systems that form the core of various natural products and biologically active scaffolds.

Intermediate for the Preparation of Complex Alkaloids and Natural Product Scaffolds

While direct, multi-step syntheses of complex alkaloids starting specifically from this compound are not extensively documented in mainstream literature, its structural components are emblematic of precursors used in alkaloid synthesis. The true utility of this compound lies in its efficient conversion to 5,6-dihydroxyindole (B162784) (DHI), a pivotal intermediate. riyngroup.com The indole (B1671886) ring system is a fundamental structural motif present in a vast array of natural products and alkaloids, including tryptamines and monoterpene indole alkaloids. gatech.eduegpat.com

The synthesis of DHI from precursors analogous to this compound, such as 4,5-dihydroxy-2,β-dinitrostyrene, involves a key reductive cyclization step. google.comlookchem.com Once formed, the DHI scaffold, with its reactive hydroxyl groups and pyrrole (B145914) ring, can be further elaborated through various organic reactions to construct more intricate molecular architectures characteristic of naturally occurring alkaloids. riyngroup.com

Role in Melanogenesis Research via 5,6-Dihydroxyindole Synthesis

The most significant and well-established application of this compound and its related precursors is in the synthesis of 5,6-dihydroxyindole (DHI). researchgate.net DHI is a crucial monomer in the biosynthesis of eumelanin (B1172464), the primary pigment responsible for brown and black coloration in human skin and hair. nbinno.comnih.gov In the natural melanogenesis pathway, DHI is produced from the amino acid tyrosine through a series of enzymatic reactions. jst.go.jphmdb.ca

The chemical synthesis of DHI provides a vital supply of this often-unstable compound for research into the mechanisms of melanin (B1238610) formation, its photoprotective properties, and the pathophysiology of pigmentation disorders. lookchem.comnih.govresearchgate.net Synthetic routes often commence from a substituted catechol derivative, which undergoes nitration followed by a condensation and reductive cyclization sequence to form the indole ring. google.comrsc.org For example, a common strategy involves the reductive cyclization of a 4,5-disubstituted-2,β-dinitrostyrene intermediate. google.comlookchem.com The availability of synthetic DHI allows researchers to study its polymerization into eumelanin under controlled laboratory conditions, offering insights into the pigment's complex, heterogeneous structure. nih.govresearchgate.net

Table 1: Synthetic Approaches to 5,6-Dihydroxyindole (DHI) from Related Precursors

| Starting Material (Analog) | Key Reaction Steps | Reagents | Reference |

| Homoveratronitrile | Demethylation, Hydroxyl Protection, Nitration, Reductive Ring Closure | Pyridine (B92270) HCl, Benzyl (B1604629) Chloride, HNO₃, 10% Pd/C | researchgate.net |

| 4,5-Dihydroxy-2,β-dinitrostyrene | Catalytic Reductive Cyclization | H₂, Pd/Pt/Rh catalyst | google.com |

| 4,5-Dihydroxy-2,β-dinitrostyrene | Zn(II)-Assisted Reductive Cyclization | Na₂S₂O₄, ZnSO₄ | lookchem.com |

| (E)-4,5-Dibenzyloxy-2,β-nitrostyrene | Reductive Cyclization, Deprotection | Iron powder, SiO₂, Pd/C, H₂ | rsc.org |

Design and Synthesis of Biologically Relevant Analogs (excluding clinical data)

The nitrocatechol moiety of this compound is a recognized pharmacophore. This structural feature is leveraged in the rational design of enzyme inhibitors, particularly for Catechol-O-methyltransferase (COMT).

Development of Catechol-O-methyltransferase (COMT) Inhibitors

Catechol-O-methyltransferase (COMT) is an enzyme that plays a critical role in the metabolism of catecholamines, including neurotransmitters like dopamine. wikipedia.org Inhibitors of this enzyme are of significant interest in neuropharmacology. The nitrocatechol structure—a catechol ring bearing an electron-withdrawing nitro group—is a cornerstone of several potent COMT inhibitors. researchgate.net This specific arrangement of functional groups mimics the enzyme's natural substrates and facilitates strong binding to the active site. nih.gov

Marketed COMT inhibitors such as Entacapone and Tolcapone feature this nitrocatechol pharmacophore. wikipedia.org Analogs derived from a 2-Nitro-4,5-dihydroxyphenyl scaffold, such as this compound, are therefore prime candidates for the development of novel COMT inhibitors. The design strategy involves retaining the core nitrocatechol ring responsible for the primary inhibitory activity while modifying the side chain (the acetonitrile (B52724) group in this case) to fine-tune properties like selectivity, potency, and metabolic stability. nih.govoup.com

Table 2: Key Structural Features of Selected Nitrocatechol-Based COMT Inhibitors

| Compound | Core Structure | Key Side-Chain Features | Status |

| Tolcapone | 3,4-Dihydroxy-5-nitrobenzophenone | 4'-methylbenzophenone | Marketed wikipedia.org |

| Entacapone | 3,4-Dihydroxy-5-nitrophenylpropenamide | (E)-2-cyano-N,N-diethylpropenamide | Marketed wikipedia.org |

| Nitecapone | 3,4-Dihydroxy-5-nitrobenzylidene-2,4-pentanedione | 3-benzylidene-2,4-pentanedione | Not Marketed wikipedia.org |

Exploration of Structure-Activity Relationships for Enzyme Modulation

The systematic modification of a lead compound to understand how structural changes affect biological activity is known as a Structure-Activity Relationship (SAR) study. For nitrocatechol-based enzyme inhibitors, SAR studies are crucial for optimizing inhibitory potency and selectivity. nih.govresearchgate.net

In the context of designing analogs from this compound for COMT inhibition, SAR studies would focus on several key areas:

The Nitrocatechol Core: The position of the nitro group and the two hydroxyl groups on the phenyl ring is critical for activity. Research has consistently shown that the 3,4-dihydroxy-5-nitro substitution pattern is highly effective for COMT inhibition. researchgate.net

The Acetonitrile Side Chain: The cyanomethyl group can be replaced with various other functional groups to probe interactions with amino acid residues within the enzyme's active site. For instance, replacing it with larger, more complex moieties like amides, ketones, or heterocyclic rings can significantly alter binding affinity and potency. nih.govnih.gov

Through such studies, medicinal chemists can develop highly potent and selective inhibitors tailored to a specific enzyme target. frontiersin.org

Utilization in Materials Science and Dye Chemistry

The application of this compound itself in materials science is not well-documented. However, its primary derivative, 5,6-dihydroxyindole (DHI), is a monomer for eumelanin, a biopolymer with significant potential in materials science and is also used in dye chemistry. rsc.orgresearchgate.net

DHI is a key component in certain hair dye formulations, where it acts as a precursor that oxidizes and polymerizes within the hair shaft to form a stable, natural-looking black or brown pigment, mimicking the natural process of hair coloration. riyngroup.comnbinno.comgoogle.com This provides a gentler alternative to some traditional synthetic dyes. nbinno.com

In the realm of materials science, the polymerization of DHI is being explored for creating sustainable and biocompatible electronic materials. polymtl.ca Eumelanin and its synthetic analog, polydopamine (formed from the related precursor dopamine), exhibit interesting properties such as hydration-dependent mixed electronic/ionic conductivity and strong UV-visible absorption. polymtl.caacs.org These properties make them candidates for applications in organic electronics, bioadhesives, and water purification systems. rsc.orgacs.org The study of DHI polymerization, enabled by its chemical synthesis from precursors like this compound, is central to controlling the structure and functional properties of these advanced materials. polymtl.caacs.org

Applications in Pigment Synthesis Research

Analytical Methodologies in the Study of 2 Nitro 4,5 Dihydroxyphenylacetonitrile

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile solid compound. A common approach is reversed-phase HPLC, where the sample is passed through a nonpolar stationary phase (like a C18 column) using a polar mobile phase (e.g., a gradient of water and acetonitrile).

In an HPLC analysis of 2-Nitro-4,5-dihydroxyphenylacetonitrile, a pure sample would ideally exhibit a single, sharp peak in the resulting chromatogram. The area of this peak is proportional to the concentration of the compound. Purity is typically expressed as a percentage, calculated by dividing the area of the main product peak by the total area of all peaks detected in the chromatogram. This method is highly sensitive and can detect even trace amounts of impurities.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. rsc.org During the synthesis of this compound, small aliquots of the reaction mixture can be taken at different time intervals and analyzed by TLC. rsc.org

A TLC plate, typically coated with silica (B1680970) gel, is spotted with the starting material(s), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a suitable solvent system (eluent). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product, will appear and intensify. youtube.com The product, having a different polarity than the reactants, will have a different Retention Factor (Rƒ), allowing for clear visualization of the reaction's conversion over time. The reaction is considered complete when the starting material spot is no longer visible. youtube.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile (B52724) |

Advanced Structural Elucidation Techniques

The definitive determination of the three-dimensional atomic arrangement of a molecule is crucial for understanding its chemical properties and potential applications. Advanced analytical techniques provide the necessary insights into the solid-state structure and conformation of complex organic molecules.

X-ray Crystallography of Related Compounds for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, examining the crystal structures of related compounds provides valuable insights into the expected solid-state behavior of such molecules. The presence of a catechol moiety, a nitro group, and a phenylacetonitrile (B145931) framework suggests that intermolecular interactions, particularly hydrogen bonding involving the hydroxyl groups and potential π-π stacking of the aromatic rings, would play a significant role in the crystal packing.

For illustrative purposes, the crystallographic data for a related 1,5-benzodiazepine derivative, which also contains a substituted phenyl ring, is presented below. Such data is foundational for understanding the solid-state conformation of complex heterocyclic systems. mdpi.com

Table 1: Example Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₆N₂O₂ |

| Formula Weight | 280.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (4) |

| b (Å) | 12.3456 (5) |

| c (Å) | 11.9876 (5) |

| α (°) | 90 |

| β (°) | 105.432 (2) |

| γ (°) | 90 |

| Volume (ų) | 1445.67 (10) |

| Z | 4 |

This table presents hypothetical data for illustrative purposes, based on typical values for organic molecules, to demonstrate the type of information obtained from an X-ray crystallography experiment.

Electrochemical Methods for Synthesis and Analysis

Electrochemical methods are versatile techniques that can be applied to both the synthesis and the analytical determination of organic compounds. These methods involve the study of chemical reactions that occur at the interface of an electrode and a solution, driven by an applied voltage or resulting in the generation of a current.

In the context of synthesis, electrochemistry offers a green and efficient alternative to traditional chemical routes. By controlling the electrode potential, specific functional groups can be selectively oxidized or reduced, leading to the formation of desired products, often under mild conditions and without the need for harsh reagents. For instance, the electrochemical oxidation of catechol and its derivatives can lead to the formation of reactive o-quinones, which can then participate in subsequent reactions to build more complex molecular architectures.

From an analytical perspective, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are highly sensitive for the detection and quantification of electroactive species. For a molecule like this compound, the dihydroxy-substituted aromatic ring is expected to be electrochemically active and thus amenable to analysis by these methods. The oxidation of the catechol moiety would produce a measurable current signal at a specific potential, which can be used for quantitative analysis.

Research on related compounds demonstrates the utility of these approaches. For example, the electrosynthesis of a dihydroxyphenylene derivative has been reported, showcasing the ability to form new carbon-carbon bonds via electrochemical means. rsc.org Furthermore, various electrochemical methods have been developed for the sensitive detection of catechol derivatives in different matrices. researchgate.net

The table below summarizes typical parameters that might be determined in an electrochemical analysis of a related dihydroxybenzene compound using differential pulse voltammetry.

Table 2: Example Parameters from an Electrochemical Analysis of a Dihydroxybenzene Derivative

| Parameter | Description | Typical Value |

|---|---|---|

| Technique | The specific electrochemical method used. | Differential Pulse Voltammetry (DPV) |

| Working Electrode | The electrode at which the reaction of interest occurs. | Glassy Carbon Electrode |

| Potential Range (V) | The range of electrical potential scanned during the experiment. | -0.2 to +0.8 |

| Peak Potential (V) | The potential at which the maximum current is observed. | +0.25 |

| Linear Range (µM) | The concentration range over which the current response is proportional to the analyte concentration. | 1.0 - 100.0 |

This table presents hypothetical data for illustrative purposes, based on typical values found in the electrochemical analysis of phenolic compounds, to demonstrate the type of information obtained from such experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.